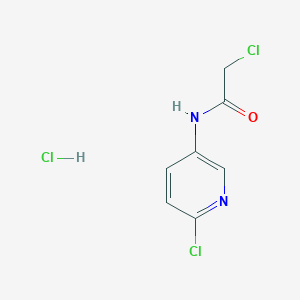

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-(6-chloropyridin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-5-1-2-6(9)10-4-5;/h1-2,4H,3H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOBKZCNWXTMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)CCl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against specific targets, particularly in the development of new drugs aimed at treating diseases such as cancer and inflammation.

Biological Studies

Enzyme Inhibition and Receptor Modulation

2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride has been utilized in studies focusing on enzyme inhibitors and receptor modulators. Its mechanism often involves interaction with biological targets, leading to modulation of enzymatic activity. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes .

Material Science

Development of Novel Materials

In material science, this compound is explored for its electronic and optical properties. It can be incorporated into materials that require specific conductivity or light absorption characteristics, making it valuable for applications in electronics and photonics.

Antimicrobial Efficacy

A study published in the European Journal of Biochemistry demonstrated the antimicrobial properties of chloroacetamides, including this compound. The research highlighted its effectiveness against resistant bacterial strains, suggesting potential therapeutic applications in treating infections.

Anti-Inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. In vivo studies showed that these compounds could reduce inflammation markers in animal models of arthritis, indicating their potential use in chronic inflammatory conditions .

Data Tables

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The cyano group in 2-chloro-N-(6-cyanopyridin-3-yl)acetamide introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions but reduce metabolic stability .

- The hydroxyl group in 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide enables hydrogen bonding, improving crystalline stability and aqueous solubility .

- Methyl groups on the phenyl ring in 2-chloro-N-(2,4-dimethylphenyl)acetamide provide steric hindrance and electron-donating effects, altering conformational preferences in solid-state structures .

Physicochemical Properties

- Hydrochloride Salt Effect: The target’s hydrochloride form likely exhibits higher aqueous solubility than neutral analogues like 2-chloro-N-(6-cyanopyridin-3-yl)acetamide, which lacks ionizable groups .

- Hydrogen Bonding : Compounds with hydroxyl or free amide groups (e.g., 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide) form stronger intermolecular interactions, leading to higher melting points and crystalline stability compared to N-methylated derivatives .

Biological Activity

2-Chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a chloro group and a pyridine ring, which contribute to its reactivity and biological properties. The synthesis typically involves the acylation of 6-chloropyridine with chloroacetyl chloride in the presence of a base, leading to the formation of the acetamide structure.

Antimicrobial Properties

Research indicates that 2-chloro-N-(6-chloropyridin-3-yl)acetamide exhibits notable antimicrobial activity . In a study assessing various derivatives, it was found that compounds similar to this one displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from chloroacetylation showed inhibition zones ranging from 8 to 14 mm against Staphylococcus aureus and Escherichia coli, while showing limited antifungal activity against Candida albicans .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Antifungal Activity |

|---|---|---|---|

| 2-Chloro-N-(6-chloropyridin-3-yl)acetamide | Moderate (8-14 mm) | Moderate (6-12 mm) | None |

Cytotoxicity

Cytotoxicity studies have demonstrated that related compounds can inhibit cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating potential as a chemotherapeutic agent .

The biological activity of 2-chloro-N-(6-chloropyridin-3-yl)acetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular pathways, affecting processes like DNA replication and protein synthesis.

- Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- Cellular Disruption : The compound can disrupt various cellular processes, which is particularly relevant in cancer treatment strategies.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- A study on similar acetamides highlighted their potential as VEGFR inhibitors, suggesting that structural modifications could enhance their inhibitory effects on cancer cell proliferation .

- Another investigation focused on the antibacterial properties of derivatives, revealing that modifications in the chemical structure significantly influenced their antimicrobial efficacy .

Q & A

Q. What synthetic strategies are effective for synthesizing 2-chloro-N-(6-chloropyridin-3-yl)acetamide hydrochloride?

Methodological Answer: The compound can be synthesized via C-amidoalkylation , a reaction involving chloroacetamide derivatives and aromatic substrates. Key steps include:

- Reagent Selection : Use chloroacetyl chloride and 6-chloropyridin-3-amine as precursors.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Experimental Design : Employ fractional factorial design to optimize temperature, stoichiometry, and reaction time, reducing trial runs while maintaining yield .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity.

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH bend at ~1550 cm⁻¹) .

- NMR Spectroscopy :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways, identifying transition states and intermediates.

- Reaction Path Search : Use tools like GRRM or AFIR to predict feasible routes and energy barriers .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for yield improvement .

Q. How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray crystallography (if single crystals are obtainable).

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric equilibria) by varying temperature .

- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals.

Q. What experimental design approaches optimize synthesis conditions?

Methodological Answer:

Q. How can scale-up challenges be addressed while maintaining purity?

Methodological Answer:

- Separation Technologies : Use membrane filtration (e.g., nanofiltration) to remove byproducts during continuous flow synthesis .

- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

- Crystallization Optimization : Adjust cooling rates and anti-solvent addition to control crystal size/distribution.

Data Contradiction & Advanced Analysis

Q. What strategies validate the stability of this compound under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.

- Analytical Tracking : Use HPLC-MS to identify degradation products (e.g., hydrolyzed acetamide or pyridine ring oxidation).

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.